N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
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Overview
Description
“N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” likely involves multiple steps, including the formation of the quinoline and piperazine rings, followed by their coupling with the acetamidophenyl group. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve cyclization reactions using appropriate starting materials under acidic or basic conditions.
Formation of Piperazine Ring: This might be achieved through nucleophilic substitution reactions.
Coupling Reactions: The final coupling of the quinoline and piperazine rings with the acetamidophenyl group could be facilitated by reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” may undergo various chemical reactions, including:
Oxidation: Potentially forming quinoline N-oxides.
Reduction: Reducing the quinoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting pharmacological properties.
Medicine
If the compound shows biological activity, it could be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Receptors: Interacting with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinoline derivatives or piperazine-containing molecules. Examples could be:
Quinoline Derivatives: Such as chloroquine or quinine.
Piperazine Derivatives: Such as fluphenazine or trifluoperazine.
Uniqueness
The uniqueness of “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” could lie in its specific structural features, which might confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-21(35)30-23-11-13-24(14-12-23)31-28(36)20-37-26-9-5-6-22-10-15-27(32-29(22)26)34-18-16-33(17-19-34)25-7-3-2-4-8-25/h2-15H,16-20H2,1H3,(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMYFANSJWIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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